1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA
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Overview
Description
1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA is a complex organic compound with the molecular formula C14H22N4O3S2 and a molecular weight of 358.5 g/mol. This compound features a morpholine ring, a propyl chain, and a benzenesulfonamide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 3-(morpholin-4-yl)propyl isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Chemical Reactions Analysis
1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or alcohols replace the sulfonamide moiety.
Scientific Research Applications
1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes in bacteria or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication or protein synthesis .
Comparison with Similar Compounds
1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA can be compared with other similar compounds, such as:
4-({[3-(Morpholin-4-yl)propyl]amino}carbothioyl)amino]benzenesulfonamide: This compound has a similar structure but differs in the functional groups attached to the benzenesulfonamide moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds have a benzothiazole ring and are studied for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N4O3S2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C14H22N4O3S2/c15-23(19,20)13-4-2-12(3-5-13)17-14(22)16-6-1-7-18-8-10-21-11-9-18/h2-5H,1,6-11H2,(H2,15,19,20)(H2,16,17,22) |
InChI Key |
DJITXGVWVVIFQR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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